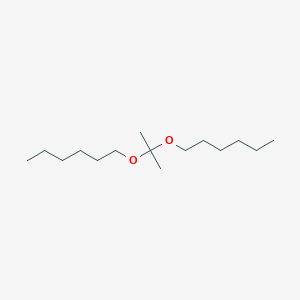
2-(Pyridin-2-yl)pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-yl)pentan-3-one is an organic compound with the molecular formula C10H13NO It is a ketone derivative of pyridine, characterized by a pyridine ring attached to a pentan-3-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)pentan-3-one typically involves the reaction of pyridine derivatives with appropriate ketone precursors. One common method is the condensation reaction between pyridine-2-carboxaldehyde and a suitable ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-2-yl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Scientific Research Applications
2-(Pyridin-2-yl)pentan-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)pentan-3-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activity.
3-(Pyridin-2-yl)imidazo[1,5-a]pyridine: Used in the synthesis of zinc complexes for catalytic applications.
N-(Pyridin-2-yl)amides: Synthesized from α-bromoketones and 2-aminopyridine, used in various chemical reactions.
Uniqueness: Its combination of a pyridine ring and a ketone moiety allows for diverse chemical transformations and biological activities, making it a valuable compound in research and industry .
Properties
CAS No. |
6304-30-9 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-pyridin-2-ylpentan-3-one |
InChI |
InChI=1S/C10H13NO/c1-3-10(12)8(2)9-6-4-5-7-11-9/h4-8H,3H2,1-2H3 |
InChI Key |
QLZPOVZWMVWWKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


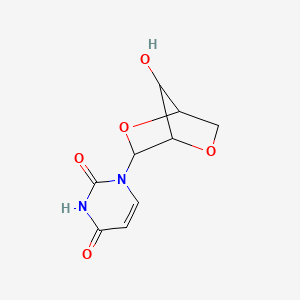

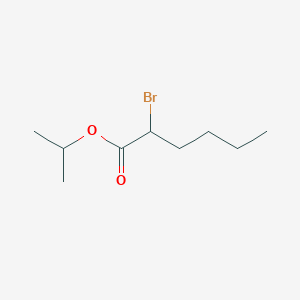

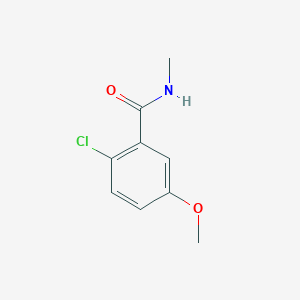
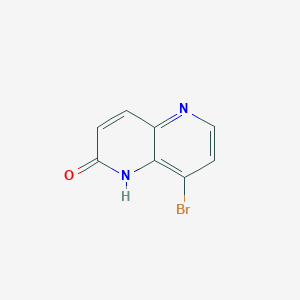

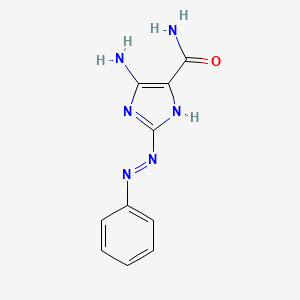

![4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid](/img/structure/B13994261.png)
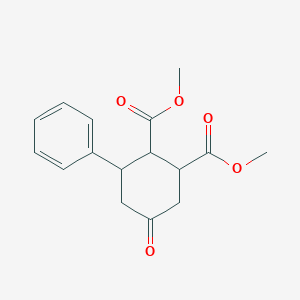
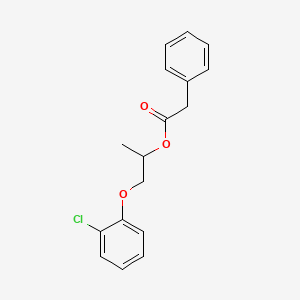
![1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane](/img/structure/B13994278.png)
